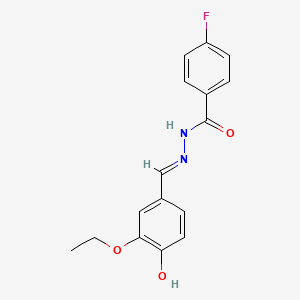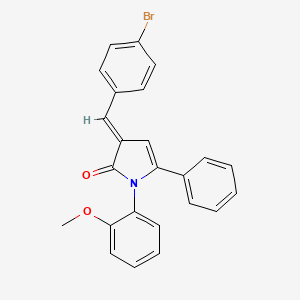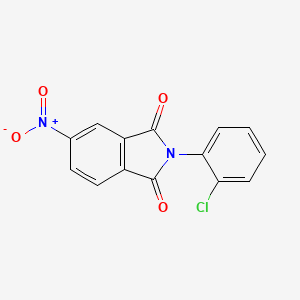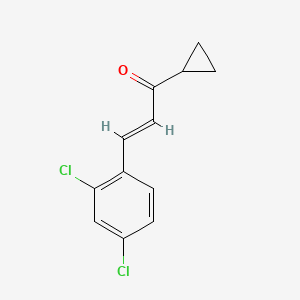
(E)-3-(1,3-dioxoisoindolin-2-yl)propyl 3-(2-chlorophenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(1,3-二氧代异吲哚啉-2-基)丙基 3-(2-氯苯基)丙烯酸酯是一种合成的有机化合物,在各个科学研究领域都引起了人们的兴趣。该化合物具有一个与氯苯基丙烯酸酯基团相连的邻苯二甲酰亚胺部分,使其成为各种化学反应和应用的多功能分子。
准备方法
合成路线和反应条件
(E)-3-(1,3-二氧代异吲哚啉-2-基)丙基 3-(2-氯苯基)丙烯酸酯的合成通常涉及一个多步骤过程。一种常见的方法是从邻苯二甲酰亚胺衍生物的制备开始,然后在碱性条件下与合适的丙烯酸酯反应,形成所需的产物。反应条件通常包括使用二氯甲烷或甲苯等溶剂以及三乙胺等催化剂来促进反应。
工业生产方法
在工业环境中,该化合物的生产可能涉及大型间歇反应器,其中反应物在受控条件下混合和加热。连续流动反应器也可以用于提高合成过程的效率和产量。
化学反应分析
反应类型
(E)-3-(1,3-二氧代异吲哚啉-2-基)丙基 3-(2-氯苯基)丙烯酸酯可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化。
还原: 还原反应可以使用氢化铝锂等试剂进行。
取代: 亲核取代反应可能发生,特别是在氯苯基基团上,使用甲醇钠等试剂。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 甲醇中的甲醇钠。
形成的主要产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成取代的苯基衍生物。
科学研究应用
(E)-3-(1,3-二氧代异吲哚啉-2-基)丙基 3-(2-氯苯基)丙烯酸酯在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为生化探针的潜力。
医学: 探索其潜在的治疗特性。
工业: 用于开发新材料和聚合物。
作用机制
(E)-3-(1,3-二氧代异吲哚啉-2-基)丙基 3-(2-氯苯基)丙烯酸酯的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,改变其活性并导致各种生物学效应。参与的途径可能包括信号转导级联或代谢途径,具体取决于具体应用。
属性
分子式 |
C20H16ClNO4 |
|---|---|
分子量 |
369.8 g/mol |
IUPAC 名称 |
3-(1,3-dioxoisoindol-2-yl)propyl (E)-3-(2-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C20H16ClNO4/c21-17-9-4-1-6-14(17)10-11-18(23)26-13-5-12-22-19(24)15-7-2-3-8-16(15)20(22)25/h1-4,6-11H,5,12-13H2/b11-10+ |
InChI 键 |
WNAPRAGZWQMTOI-ZHACJKMWSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)OCCCN2C(=O)C3=CC=CC=C3C2=O)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C=CC(=O)OCCCN2C(=O)C3=CC=CC=C3C2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-3-(3-Chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11698074.png)


![4-{5-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11698104.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11698107.png)

![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B11698118.png)
![methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11698120.png)



![4-(1-Methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate (non-preferred name)](/img/structure/B11698142.png)
![5,5-Dimethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11698168.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11698169.png)
